molecular formula C14H22ClNO3 B13430309 Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B13430309
M. Wt: 287.78 g/mol
InChI Key: IGFQCXWQJNFNQZ-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (CAS: 2174001-92-2) is an organic compound with the molecular formula C₁₄H₂₂ClNO₃ and a molar mass of 287.78 g/mol . It is a hydrochloride salt derivative structurally related to the antidepressant drug venlafaxine, where it is classified as Venlafaxine Hydrochloride Impurity B (EP) .

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11;/h6-9,13H,5,10H2,1-4H3;1H

InChI Key

IGFQCXWQJNFNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-methoxyphenyl-2-aminopropane, which is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 4-methoxyphenylethanol.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also play a role in its binding affinity and specificity. Detailed studies are required to fully elucidate the pathways involved.

Comparison with Similar Compounds

Key Characteristics:

  • Physical Properties : White crystalline solid with low solubility in water but high solubility in organic solvents like acetone and alcohols .
  • Synthesis : Often identified as a byproduct during venlafaxine synthesis, reflecting incomplete esterification or side reactions .
  • Safety: Low risk under normal handling conditions, though standard protective measures (gloves, lab coats) are recommended .

Structural Analogs in Pharmaceutical Impurities

Table 1: Venlafaxine-Related Impurities
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Role/Notes
Venlafaxine Hydrochloride Impurity B C₁₄H₂₂ClNO₃ 287.78 Ethyl ester, 4-methoxyphenyl, dimethylamino Byproduct in venlafaxine synthesis
Venlafaxine Hydrochloride Impurity A C₁₁H₁₈ClNO 215.72 4-Methoxyphenyl, dimethylethanamine Early-stage synthetic intermediate
Venlafaxine Hydrochloride Impurity C C₁₅H₂₄ClNO₂ 293.81 Cyclohexanol, 4-methoxyphenyl, aminoethyl Oxidative metabolite derivative

Key Differences :

  • Impurity B contains an ester group absent in Impurity A, altering polarity and metabolic pathways.
  • Impurity C incorporates a cyclohexanol ring, increasing steric hindrance and reducing reactivity compared to Impurity B .

Pharmacological Analogs: Antidepressants and Derivatives

Table 2: Antidepressants with Structural Similarities
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Pharmacological Role
Venlafaxine Hydrochloride C₁₇H₂₇NO₂·HCl 313.87 Phenoxy, dimethylaminoethyl SNRI (serotonin-norepinephrine reuptake inhibitor)
Diltiazem Hydrochloride C₂₂H₂₆N₂O₄S·HCl 450.98 Benzothiazepine, 4-methoxyphenyl Calcium channel blocker (antianginal)

Comparison Insights :

  • Venlafaxine shares the 4-methoxyphenyl and dimethylamino motifs with Impurity B but lacks the ester group, enhancing its bioavailability as an active drug .
  • Diltiazem utilizes a benzothiazepine core instead of a propanoate backbone, redirecting its mechanism toward calcium modulation .

Propanoate Ester Derivatives

Table 3: Propanoate Esters with Varied Substituents
Compound Name Molecular Formula Molar Mass (g/mol) Key Modifications Applications
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate C₁₉H₁₉ClN₂O₄ 374.82 Phthalimide, aminophenyl Potential protease inhibitor
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.70 Phenylalanine backbone, chiral center Amino acid synthesis
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate HCl C₁₂H₁₈ClNO₄ 275.73 Hydroxyl, 4-methoxyphenyl Investigational intermediate

Structural Impact :

  • Phthalimide in ’s compound increases hydrophobicity, likely affecting blood-brain barrier penetration compared to Impurity B .

Physicochemical and Pharmacokinetic Profiles

Table 4: Property Comparison
Property Impurity B Venlafaxine HCl Diltiazem HCl
Water Solubility Low High Moderate
LogP (Predicted) ~2.1 ~2.8 ~3.5
Metabolic Stability Rapid ester hydrolysis Slow (active drug) Hepatic oxidation

Key Notes:

  • Impurity B’s ester group renders it susceptible to hydrolysis, limiting its half-life compared to venlafaxine .
  • Diltiazem ’s larger structure reduces renal clearance, contrasting with Impurity B’s smaller size and faster elimination .

Biological Activity

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the molecular formula C14H21ClNO3C_{14}H_{21}ClNO_3 and features a dimethylamino group and a methoxyphenyl moiety. These structural characteristics contribute to its pharmacological profile, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its interactions with various molecular targets. The dimethylamino group is known to enhance the compound's ability to cross cell membranes, while the methoxy group may facilitate hydrogen bonding with specific receptors or enzymes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines, indicating potential for development as anticancer agents .
  • Anxiolytic Effects : this compound has been evaluated for its anxiolytic properties. In animal models, it demonstrated significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
  • Anti-inflammatory Activity : The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases .

Case Study: Anticancer Efficacy

A study focusing on derivatives of this compound demonstrated promising anticancer activity. The compound was tested against a panel of cancer cell lines, revealing significant cytotoxicity and the ability to disrupt microtubule formation, which is critical for cell division. The results indicated that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Study: Anxiolytic Properties

In another research initiative, the anxiolytic effects of this compound were evaluated using established animal models. Results showed that administration led to reduced anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity (IC50: 5-10 nM)
AnxiolyticReduced anxiety-like behaviors
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via a two-step process: (1) condensation of 4-methoxyphenylacetone with dimethylamine, followed by (2) esterification with ethyl chloroformate. Key parameters include temperature control (<5°C during HCl addition to prevent racemization) and solvent selection (ethyl acetate for precipitation) . Purification involves recrystallization from ethanol/water mixtures, with yields optimized to ~46% under inert atmospheres to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the dimethylamino and methoxyphenyl moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98.8%), while mass spectrometry (ESI-MS) validates molecular weight (C₁₄H₂₂ClNO₃, calculated 299.13 g/mol) . Differential Scanning Calorimetry (DSC) determines melting points (observed range: 192–195°C) to corroborate crystallinity .

Q. What are the recommended storage conditions to maintain stability, and how does hydrolysis impact experimental outcomes?

  • Methodology : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation. Hydrolysis of the ester group under humid conditions generates 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid, detectable via TLC (Rf shift from 0.65 to 0.42 in chloroform/methanol 9:1) . Stability studies recommend periodic HPLC analysis every 6 months to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling, particularly when quantifying related substances like Venlafaxine impurities?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC-MS/MS for identifying low-abundance impurities (e.g., Venlafaxine Impurity C, CAS 130198-05-9) .
  • Ion Chromatography to detect chloride counterion deviations (>99.5% required for pharmacopeial compliance) .
  • Statistical Analysis : Apply Grubbs’ test to eliminate outliers in impurity quantification datasets (e.g., batch-to-batch variability >2% warrants process re-evaluation) .

Q. What strategies are effective for chiral resolution of the racemic mixture, given the compound’s potential stereochemical impact on bioactivity?

  • Methodology :

  • Chiral Stationary Phases (CSP) : Use amylose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak® AD-H) with hexane/isopropanol (85:15) mobile phase (α = 1.32) .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves the (R)-enantiomer’s ester group, enabling isolation of (S)-enantiomer with 90% enantiomeric excess (ee) .

Q. How do researchers design assays to study the compound’s interactions with neurotransmitter transporters, and what confounding factors must be controlled?

  • Methodology :

  • Radioligand Binding Assays : Use [³H]-serotonin reuptake inhibition in synaptosomal preparations (IC₅₀ values compared to Venlafaxine Hydrochloride) .
  • Confounders : Control for pH (7.4 ± 0.2) and temperature (37°C) to prevent false positives from non-specific binding. Cross-validate with knockout cell models (e.g., SERT-deficient HEK293 cells) .

Q. What advanced computational models predict the compound’s pharmacokinetic properties, and how do they align with empirical data?

  • Methodology :

  • In Silico ADMET : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP2D6-mediated metabolism .
  • Validation : Compare predicted half-life (t₁/₂ = 4.2 h) with in vivo rat studies (observed t₁/₂ = 3.8 h) using LC-MS/MS plasma analysis .

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